西尼芬菌素

描述

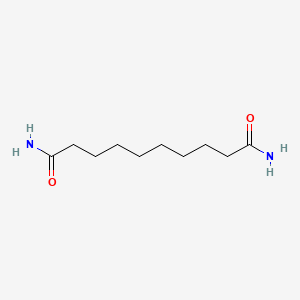

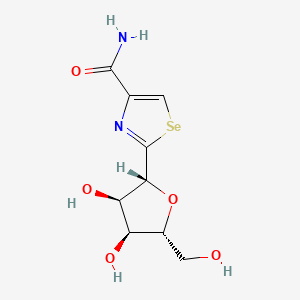

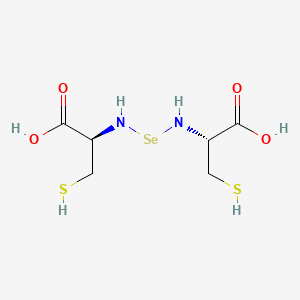

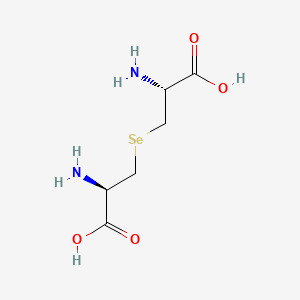

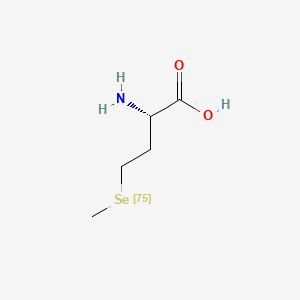

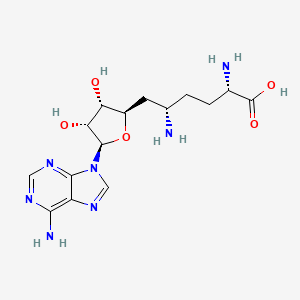

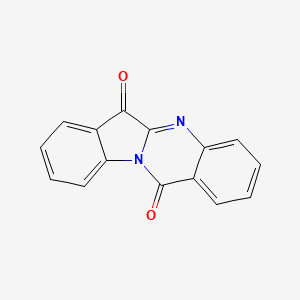

Sinefungin is a solid compound that belongs to the purine nucleosides and analogues . These are compounds comprising a purine base attached to a sugar . It is an antiviral agent of dengue (DENV) and Zika (ZIKV) viruses with IC 50 values of 0.63 and 1.18 µM, respectively .

Synthesis Analysis

The synthesis of Sinefungin involves hydrolysis of the acetonide followed by sequential reduction of the benzyl derived protecting groups and the nitro group and debenzoylation . This leads to a modest yield of a 3:1 mixture of sinefungin and 6′-episinefungin which can only be separated by analytical ion exchange chromatography .

Molecular Structure Analysis

The molecular docking analysis of Sinefungin molecule with RNA capping site of DENV and ZIKV NS5 MTase was performed . The geometrical parameters of the optimized conformation and docked conformations of Sinefungin molecule are compared which indicated that the intermolecular interactions lead to the modifications of Sinefungin conformation in active site .

Chemical Reactions Analysis

Sinefungin is a potent inhibitor of virion mRNA (guanine-7-)-methyltransferase, mRNA (nucleoside-2’-)-methyltransferase, and viral multiplication . The molecular docking analysis of Sinefungin molecule with RNA capping site of DENV and ZIKV NS5 MTase was performed .

Physical And Chemical Properties Analysis

Sinefungin has a molecular formula of C15H23N7O5 and an average mass of 381.387 Da . It is a solid compound .

科学研究应用

Sinefungin: A Comprehensive Analysis of Scientific Research Applications

Antifungal Applications: Sinefungin has demonstrated effectiveness against fungal pathogens, including the inhibition of traits in Candida albicans such as hyphal lengthening and biofilm formation, without adversely affecting human cells. This positions sinefungin as a potential avenue for therapeutic intervention .

Antiviral Activity: As a structural analog of S-adenosyl-methionine (SAM), sinefungin competitively inhibits SAM-dependent methyltransferases, which are essential for viral replication. This makes it a valuable tool for studying viral mechanisms and developing antiviral therapies .

Anti-parasitic Effects: Sinefungin’s structural similarity to SAM also extends its inhibitory effects to parasites, disrupting their RNA/DNA synthesis and offering a pathway to explore anti-parasitic drug development .

Epigenetic Regulation: Researchers are exploring sinefungin as a chemical probe to understand epigenetic regulation due to its ability to inhibit methyltransferases, which play a crucial role in epigenetic modifications .

Enzyme Inhibition Studies: Sinefungin serves as a competitive inhibitor for various RNA/DNA methyltransferases (MTases), providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors .

Molecular Diversity Analysis: In cheminformatics, sinefungin contributes to diversity analysis by serving as a natural product reference, aiding in the understanding of molecular diversity and the discovery of novel compounds .

Genomic Tool Development: The compound has been used to convert the recognition site of TaqII into a highly frequent cleaving restriction enzyme, enhancing genomic editing capabilities .

Antifungal Drug Discovery: Sinefungin’s activity against planktonic cells of fungal strains has been tested, showing promise for the development of new antifungal drugs .

Each application showcases sinefungin’s versatility and potential in scientific research, offering multiple avenues for exploration and development across various fields.

Cheminformatics Explorations of Natural Products | SpringerLink Exploring the structure, binding mode, flexibility and … - Springer Sinefungin, a natural nucleoside analog of S-adenosyl methionine … A new genomic tool, ultra-frequently cleaving TaqII/sinefungin … Sinefungin, a natural nucleoside analog of S-adenosyl … - bioRxiv Nature’s combinatorial biosynthesis and recently … - Springer

作用机制

Target of Action

Sinefungin, a natural nucleoside, primarily targets proteins such as RdmB, modification methylase TaqI, rRNA (adenine-N6-)-methyltransferase, and modification methylase RsrI . These proteins are involved in various biological processes, including RNA and DNA methylation .

Mode of Action

Sinefungin is structurally similar to S-adenosyl-methionine (SAM) and acts as a competitive inhibitor of SAM-dependent methyltransferases . By binding to the active sites of these enzymes, sinefungin prevents SAM from attaching and carrying out the methylation process. This inhibition disrupts the normal functioning of the target proteins and leads to changes in cellular processes .

Biochemical Pathways

The inhibition of SAM-dependent methyltransferases by sinefungin affects various biochemical pathways. As amino acids are the primary building blocks of canonical bases, the biosynthesis of nucleoside antibiotics like sinefungin is closely linked to amino acid metabolism in microbes . The disruption of these pathways can lead to alterations in cell wall biosynthesis, protein synthesis, and nucleic acid replication .

Pharmacokinetics

It is known that sinefungin exhibits good solubility, suggesting that it could potentially be used as an oral drug .

Result of Action

The inhibition of SAM-dependent methyltransferases by sinefungin can lead to a variety of molecular and cellular effects. For instance, sinefungin has been shown to impair the pathogenic traits of C. albicans, including hyphal lengthening, biofilm formation, and adhesion to human epithelial cell lines . These effects highlight the potential of sinefungin as a therapeutic intervention for various diseases .

未来方向

The widespread use of immunosuppressants, hematopoietic stem cell transplantation and solid organ transplantation, and novel immunomodulators in clinical practice, has led to an expanding population of patients who are at risk for invasive fungal infection . Therefore, exploring new polyamine analogs is a useful future direction for the development of new therapeutic agents for the treatment of microsporidiosis .

属性

IUPAC Name |

(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXOHSDXUQEUSF-YECHIGJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207689 | |

| Record name | Sinefungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sinefungin | |

CAS RN |

58944-73-3 | |

| Record name | Sinefungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinefungin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinefungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sinefungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sinefungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINEFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Sinefungin?

A1: Sinefungin acts as a potent inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases (MTases). [, , ] It competitively binds to the AdoMet-binding site of these enzymes, disrupting crucial methylation reactions. [, ]

Q2: What are the downstream consequences of Sinefungin inhibiting methyltransferases?

A2: Inhibition of methyltransferases by Sinefungin leads to a wide range of effects, including:

- Disruption of vital cellular processes such as DNA replication, transcription, and translation. [, ]

- Inhibition of mRNA cap methylation, crucial for mRNA stability and translation. []

- Alterations in sterol biosynthesis, affecting membrane integrity and cell growth in certain organisms. [, ]

- Disruption of polyamine biosynthesis, essential for cell growth and proliferation. []

Q3: Is there evidence of a specific methylation pathway targeted by Sinefungin in Leishmania parasites?

A3: While Sinefungin effectively inhibits Leishmania growth, research suggests its primary mode of action is not solely through disrupting sterol biosynthesis at the 24-transmethylation step. [] Genome-wide analysis suggests potential targets include AdoMet synthetase, mRNA cap methyltransferase, and protein methyltransferases. [, ]

Q4: What is the molecular formula and weight of Sinefungin?

A4: Sinefungin has the molecular formula C15H23N7O5S and a molecular weight of 401.44 g/mol. [, ]

Q5: Are there any spectroscopic data available for characterizing Sinefungin?

A5: Various spectroscopic techniques have been employed to characterize Sinefungin and its interactions:

- Circular Dichroism (CD) spectroscopy: Reveals conformational changes in methyltransferases upon Sinefungin binding. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the structural and dynamic changes in methyltransferases upon Sinefungin binding. []

- X-ray crystallography: Reveals the binding mode of Sinefungin within the active site of methyltransferases. []

Q6: Is there information available regarding Sinefungin's stability under various conditions?

A6: While specific data on Sinefungin's stability across various conditions is limited in the provided literature, research highlights its susceptibility to degradation within biological systems. [] Further investigations are needed to comprehensively assess its stability under different storage conditions, pH ranges, and temperatures.

Q7: Does Sinefungin possess any inherent catalytic properties?

A7: Sinefungin does not possess inherent catalytic properties. It functions as a competitive inhibitor of methyltransferases, blocking their enzymatic activity rather than catalyzing reactions. [, , ]

Q8: Have computational methods been employed to study Sinefungin and its interactions?

A8: Yes, computational studies have played a crucial role in understanding Sinefungin:

- Molecular docking: Used to predict the binding mode and affinity of Sinefungin to methyltransferases. [, ]

- Molecular dynamics simulations: Provide insights into the dynamic interactions between Sinefungin and methyltransferases. [, ]

- Quantitative structure-activity relationship (QSAR) studies: Aim to establish correlations between Sinefungin's structure and its biological activity. []

Q9: How do structural modifications of Sinefungin affect its activity?

A9: Research on Sinefungin analogues reveals crucial structural features for its activity:

- Adenine moiety: Replacing adenine with uracil or dihydrouracil significantly reduces antileishmanial activity and affinity for protein methyltransferases. []

- Amino and carboxyl groups: The presence of both terminal amino and carboxyl groups at the 9' position is crucial for antileishmanial activity. []

- C-6' stereochemistry: The C-6' epimer of Sinefungin exhibits reduced in vitro activity compared to the natural compound, suggesting the importance of stereochemistry for target binding. []

- Ornithine moiety modifications: Specific alterations within the ornithine portion can retain inhibitory activity against RNA methyltransferases in Streptomyces. []

Q10: What is the evidence for Sinefungin's efficacy against various pathogens?

A10: Sinefungin demonstrates potent in vitro and in vivo activity against a range of organisms:

- Protozoa: Exhibits potent activity against various Leishmania species, both in vitro and in vivo. [, , , , ] Also shows activity against Trypanosoma species, but its therapeutic potential is limited by toxicity. [, , ]

- Fungi: Inhibits the growth of Candida albicans, impacting its morphology, biofilm formation, and adhesion to human epithelial cells, suggesting potential as an antifungal agent. []

- Cryptosporidium parvum: Shows promising curative and preventive activity in immunosuppressed rat models of cryptosporidiosis, highlighting its potential for treating this opportunistic infection. [, ]

Q11: What are the known mechanisms of resistance to Sinefungin?

A11: Research has identified several mechanisms contributing to Sinefungin resistance:

- Mutations in AdoMet transporter (AdoMetT1): Loss-of-function mutations in AdoMetT1, responsible for AdoMet uptake, are linked to resistance in Leishmania. [, ]

- Overexpression of AdoMet synthetase (METK): Increased METK levels can counteract Sinefungin's inhibitory effects by boosting AdoMet production. [, ]

- Elevated expression of mRNA cap guanine-N7 methyltransferase (CMT1): Overexpression of CMT1, a key target of Sinefungin, can confer resistance. [, ]

Q12: What is known about the toxicity profile of Sinefungin?

A12: While Sinefungin exhibits potent antiparasitic activity, concerns regarding its toxicity profile have been raised:

- Nephrotoxicity: Sinefungin can induce nephrotoxicity, particularly at higher doses, as evidenced by elevated serum urea levels and histopathological changes in animal models. [] This toxicity limits its therapeutic use against Trypanosoma infections.

- General toxicity: High doses of Sinefungin can lead to increased mortality and adverse effects on growth and development in insects, potentially due to widespread methyltransferase inhibition. []

Q13: What strategies are being explored to improve Sinefungin's delivery to specific targets?

A15: While the provided literature mainly focuses on Sinefungin's fundamental mechanisms and activity, research on drug delivery systems like Sinefungin-loaded PLGA nanoparticles indicates ongoing efforts to improve its targeting and therapeutic efficacy. [] Further exploration of targeted drug delivery approaches is crucial to enhance its therapeutic potential while minimizing off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)